REACTION_SMILES
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[Br:19][c:20]1[cH:21][cH:22][c:23]([F:26])[n:24][cH:25]1.[CH2:32]1[O:33][CH2:34][CH2:35][CH2:36]1.[CH3:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[CH3:8][CH2:9][CH2:10][CH2:11][Li:12].[CH:1]([NH:2][CH:3]([CH3:4])[CH3:5])([CH3:6])[CH3:7].[CH:27](=[O:28])[O:29][CH2:30][CH3:31]>>[Br:19][c:20]1[cH:21][c:22]([CH:27]=[O:28])[c:23]([F:26])[n:24][cH:25]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc(Br)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)NC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC=O
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Name
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Type
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product
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Smiles
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O=Cc1cc(Br)cnc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |